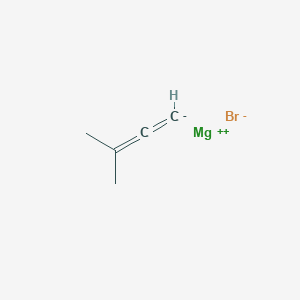![molecular formula C14H26N2O4 B14289950 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane CAS No. 120107-68-8](/img/structure/B14289950.png)
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane is a complex organic compound characterized by the presence of oxirane (epoxide) groups and a diazacyclododecane ring structure. This compound is of significant interest in various fields of chemistry and materials science due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazacyclododecane derivative with an epoxide-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like tertiary amines or metal complexes to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane undergoes various types of chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide groups can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives .
科学研究应用
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
作用机制
The mechanism of action of 4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane involves its ability to react with various nucleophiles. The epoxide groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity underlies its use in cross-linking reactions and the modification of polymers and biomolecules .
相似化合物的比较
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure due to the presence of epoxide groups and aromatic rings.
1,4-Butanediol diglycidyl ether: Contains two epoxide groups and a butane backbone.
Oxiranyl boronic acid MIDA ester: Features an oxirane ring and boronic acid ester functionality.
Uniqueness
4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane is unique due to its diazacyclododecane ring structure, which imparts distinct reactivity and properties compared to other epoxide-containing compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and structural features are required .
属性
CAS 编号 |
120107-68-8 |
|---|---|
分子式 |
C14H26N2O4 |
分子量 |
286.37 g/mol |
IUPAC 名称 |
4,10-bis(oxiran-2-ylmethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C14H26N2O4/c1-5-17-7-3-16(10-14-12-20-14)4-8-18-6-2-15(1)9-13-11-19-13/h13-14H,1-12H2 |
InChI 键 |
BHMFEGRBUCTZTB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN(CCOCCN1CC2CO2)CC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



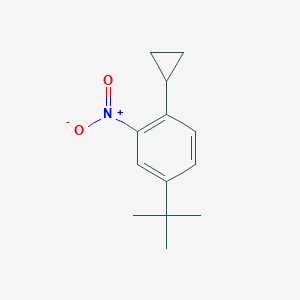

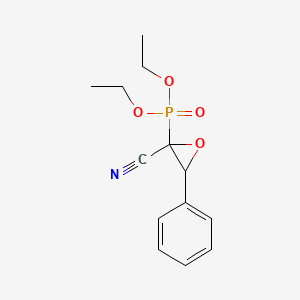

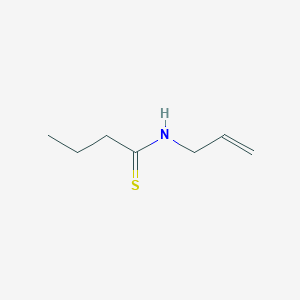
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
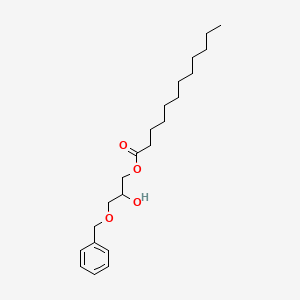
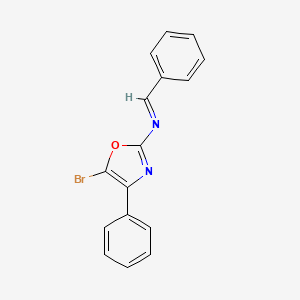
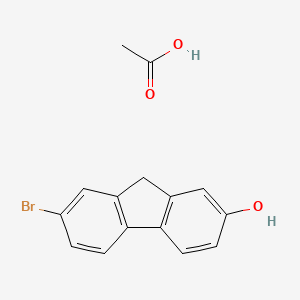
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
